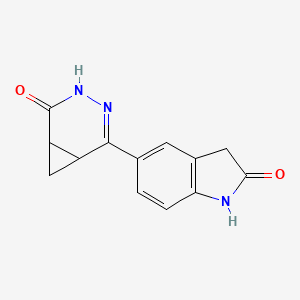
2-(Indolin-2-on-5-yl)-3,4-diazabicyclo(4.1.0)hept-2-en-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Indolin-2-on-5-yl)-3,4-diazabicyclo(4.1.0)hept-2-en-5-one is a useful research compound. Its molecular formula is C13H11N3O2 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(Indolin-2-on-5-yl)-3,4-diazabicyclo(4.1.0)hept-2-en-5-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and cardiovascular therapies. This article delves into its biological activity, supported by recent research findings, case studies, and data tables.
The molecular formula of this compound is C₁₃H₉N₃O, with a molecular weight of 241.24 g/mol . The compound features a bicyclic structure that contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential of indolin-2-one derivatives, including this compound, as promising anticancer agents:
- Mechanism of Action : The indolin-2-one core is known for its ability to inhibit various kinases involved in cancer progression. Specifically, compounds derived from this structure have shown significant cytotoxicity against several cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 1c | HCT-116 | <0.5 |
| 1h | MDA-MB-231 | <0.5 |
- Antiproliferative Effects : The antiproliferative potential was further confirmed through flow cytometry and immunocytochemical studies, which revealed that these compounds could disrupt microtubule dynamics, a critical process for cell division .
Cardiovascular Effects
The compound has also been explored for its cardiovascular benefits:
-
Thrombocyte Aggregation Inhibition : Research indicates that this compound possesses significant thrombocyte aggregation-inhibiting properties, making it a candidate for treating thromboembolic disorders .
- Clinical Relevance : In clinical settings, such compounds could be formulated into therapeutic agents aimed at managing conditions like cardiac insufficiency and hypertension.
Antimicrobial Activity
In addition to its anticancer and cardiovascular properties, this compound has shown promising antimicrobial activity:
- Broad-Spectrum Efficacy : Studies have demonstrated moderate effectiveness against both Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4d | Staphylococcus aureus | 32 µg/mL |
| 4g | Escherichia coli | 64 µg/mL |
Properties
CAS No. |
85123-65-5 |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
5-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H11N3O2/c17-11-4-7-3-6(1-2-10(7)14-11)12-8-5-9(8)13(18)16-15-12/h1-3,8-9H,4-5H2,(H,14,17)(H,16,18) |
InChI Key |
WKRDMGCTYHMISA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(=O)NN=C2C3=CC4=C(C=C3)NC(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















